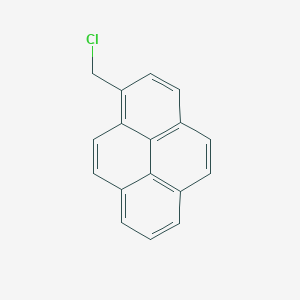

1-Chloromethylpyrene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(chloromethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNXSXOJYGSNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148597 | |

| Record name | 1-Chloromethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086-00-6 | |

| Record name | 1-(Chloromethyl)pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloromethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1086-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloromethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloromethylpyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7AEW53FE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloromethylpyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1-chloromethylpyrene, a key intermediate in the development of fluorescent probes and other chemical entities. The document details established synthetic methodologies, purification protocols, and analytical characterization, presented in a format tailored for laboratory application.

Synthesis of this compound

Two primary routes for the synthesis of this compound are presented: a two-step synthesis from 1-pyrenecarboxaldehyde (B26117) and a direct chloromethylation of pyrene (B120774).

Two-Step Synthesis from 1-Pyrenecarboxaldehyde

This method involves the reduction of commercially available 1-pyrenecarboxaldehyde to 1-pyrenemethanol (B17230), followed by chlorination.

Step 1: Reduction of 1-Pyrenecarboxaldehyde to 1-Pyrenemethanol

-

Reaction Principle: The aldehyde functional group is reduced to a primary alcohol using a suitable reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride.

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 1-pyrenecarboxaldehyde in a suitable solvent like methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with dilute hydrochloric acid to neutralize excess borohydride.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 1-pyrenemethanol.

-

Step 2: Chlorination of 1-Pyrenemethanol to this compound

-

Reaction Principle: The hydroxyl group of 1-pyrenemethanol is substituted with a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or hydrochloric acid. The use of thionyl chloride is common for this transformation.[1][2]

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 1-pyrenemethanol in an anhydrous solvent such as dichloromethane or chloroform.

-

Add a stoichiometric amount of pyridine (B92270) or a few drops of dimethylformamide (DMF) to catalyze the reaction.

-

Slowly add thionyl chloride dropwise at 0 °C.

-

After the addition, allow the mixture to stir at room temperature or gently reflux for a few hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude this compound.

-

Direct Chloromethylation of Pyrene

This method involves the direct introduction of a chloromethyl group onto the pyrene ring using formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst. This reaction is a type of Friedel-Crafts alkylation.[3]

-

Reaction Principle: Pyrene undergoes electrophilic aromatic substitution with an in-situ generated chloromethyl cation (ClCH₂⁺) from formaldehyde and HCl.

-

Experimental Protocol (General Procedure):

-

In a well-ventilated fume hood, dissolve pyrene in a suitable solvent like glacial acetic acid or a chlorinated solvent.

-

Add paraformaldehyde and a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[3]

-

Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring.[4]

-

Maintain the temperature and continue stirring for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the crude product by filtration, wash thoroughly with water to remove any remaining acid and catalyst.

-

Dry the crude product before proceeding to purification.

-

Purification of this compound

The crude this compound obtained from either synthetic route typically requires purification to remove unreacted starting materials and byproducts. The most common purification techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds.[4][5] The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Solvent Selection: A systematic solvent screen should be performed to identify a suitable solvent or solvent system. Common solvents to test include hexane (B92381), toluene, ethanol, ethyl acetate (B1210297), and mixtures thereof.[6] For a compound like this compound, a non-polar or moderately polar solvent is likely to be effective.

-

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable boiling solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals under vacuum.

-

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[5][7]

-

Stationary and Mobile Phase Selection:

-

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar organic compounds.[5]

-

Mobile Phase (Eluent): A non-polar solvent or a mixture of a non-polar and a slightly more polar solvent is typically used. A good starting point is a mixture of hexane and ethyl acetate or hexane and dichloromethane. The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the product around 0.3-0.4).

-

-

Experimental Protocol:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

-

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₁Cl | [8] |

| Molecular Weight | 250.72 g/mol | [8] |

| Appearance | Pale yellow solid | General Observation |

| Melting Point | Data not consistently reported |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (CDCl₃) | ~5.3 ppm (s, 2H, -CH₂Cl), 7.9-8.3 ppm (m, 9H, Ar-H) | [2] |

| ¹³C NMR (CDCl₃) | ~46 ppm (-CH₂Cl), Aromatic region: ~123-132 ppm | [9] |

| FT-IR (KBr) | C-Cl stretch, C-H aromatic stretch, C=C aromatic stretch |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Visualization of Workflows

Synthesis Pathway

Caption: Synthetic routes to this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamopen.com [benthamopen.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google Patents [patents.google.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-(Chloromethyl)pyrene | C17H11Cl | CID 97581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

1-Chloromethylpyrene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Chloromethylpyrene, a fluorescent probe utilized in various biochemical and cellular studies. This document outlines its chemical properties, synthesis, and detailed experimental protocols for its application in protein labeling and analysis.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1086-00-6 | [1][2][3] |

| Molecular Formula | C₁₇H₁₁Cl | [1] |

| Molecular Weight | 250.72 g/mol | [4] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the precursor 1-Hydroxymethylpyrene, followed by its chlorination.

Step 1: Synthesis of 1-Hydroxymethylpyrene

A common method for synthesizing 1-Hydroxymethylpyrene involves the Friedel-Crafts acylation of pyrene (B120774), followed by a Bayer-Villiger oxidation and subsequent saponification to yield 1-hydroxypyrene (B14473), which can then be hydroxymethylated. A detailed protocol is as follows:

Materials:

-

Pyrene

-

Acetyl chloride

-

Dichloromethane

-

Aluminum trichloride (B1173362)

-

Sodium perborate (B1237305)

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Friedel-Crafts Acylation: In a reaction vessel, dissolve pyrene in dichloromethane. Add aluminum trichloride as a catalyst. Slowly add acetyl chloride to the mixture while maintaining the temperature below 25°C to prepare the intermediate, acetylpyrene.[5]

-

Bayer-Villiger Oxidation: The acetylpyrene is then subjected to a Bayer-Villiger oxidation rearrangement reaction using an oxidant such as sodium perborate to produce acetoxypyrene.[5]

-

Saponification: Dissolve the acetoxypyrene in water and add sodium hydroxide. Heat the mixture to 50-60°C and allow the reaction to proceed for several hours until completion. Cool the reaction mixture to 25-35°C and add concentrated hydrochloric acid. The resulting precipitate is filtered and dried to yield solid 1-hydroxypyrene.[5][6]

-

Hydroxymethylation: The 1-hydroxypyrene can then be converted to 1-hydroxymethylpyrene. This can be achieved through various standard organic synthesis methods, such as formylation followed by reduction.

Step 2: Chlorination of 1-Hydroxymethylpyrene

This compound can be synthesized from 1-Hydroxymethylpyrene via a sulfotransferase-mediated reaction in the presence of chloride ions.[1][2][3]

Materials:

-

1-Hydroxymethylpyrene (HMP)

-

Rat liver cytosol (as a source of sulfotransferase)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Physiological buffer containing chloride ions (e.g., phosphate-buffered saline)

Procedure:

-

Prepare a reaction mixture containing rat liver cytosol, 1-Hydroxymethylpyrene, and 3'-phosphoadenosine-5'-phosphosulfate in a physiological buffer containing chloride ions.

-

Incubate the mixture at 37°C. The sulfotransferase in the cytosol will convert HMP into its sulfate (B86663) ester (HMPS).

-

In the presence of chloride ions, HMPS will react to form this compound (ClMP).[3]

-

The product, this compound, can then be purified using chromatographic techniques.

Experimental Protocols for Application

This compound is a valuable tool for studying protein conformation and dynamics due to the sensitivity of its fluorescence to the local microenvironment.[4][7][8] The following is a general protocol for labeling proteins with this compound and its use in cellular imaging.

Protein Labeling with this compound

This protocol outlines the steps for covalently attaching this compound to primary amine groups (e.g., lysine (B10760008) residues) on a target protein.

Materials:

-

Target protein

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.3)

-

Size-exclusion chromatography column

Procedure:

-

Protein Preparation: Dissolve the target protein in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

-

Probe Preparation: Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add a 5 to 20-fold molar excess of the this compound stock solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring.

-

Purification: Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for the protein of interest.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the pyrene moiety (around 340 nm).

Workflow for Protein Labeling

Caption: Workflow for labeling a target protein with this compound.

Cellular Imaging of Labeled Proteins

This protocol describes the introduction of the this compound-labeled protein into live cells for fluorescence microscopy studies to investigate its subcellular localization.

Materials:

-

Live cells cultured on coverslips or imaging dishes

-

This compound-labeled protein

-

Cell culture medium

-

Microinjection or cell-penetrating peptide delivery system

-

Fluorescence microscope with appropriate filter sets for pyrene (Excitation ~340 nm, Emission ~375-395 nm)

Procedure:

-

Cell Culture: Culture the desired cell line on a suitable imaging substrate to the desired confluency.

-

Delivery of Labeled Protein: Introduce the purified this compound-labeled protein into the cells using a suitable method such as microinjection or a cell-penetrating peptide delivery system.

-

Incubation: Incubate the cells for a sufficient period to allow for the localization of the labeled protein.

-

Imaging: Wash the cells with fresh culture medium to remove any extracellular labeled protein. Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set suitable for pyrene fluorescence.

Signaling Pathway Visualization

While this compound is primarily a fluorescent probe for protein conformation and localization, it can be used to study signaling pathways by observing the translocation or conformational changes of a labeled protein in response to specific stimuli. The following diagram illustrates a generic signaling pathway that could be investigated.

Caption: Generic signaling pathway studied using a labeled protein.

References

- 1. Sulfotransferase-mediated chlorination of 1-hydroxymethylpyrene to a mutagen capable of penetrating indicator cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfotransferase-mediated chlorination of 1-hydroxymethylpyrene to a mutagen capable of penetrating indicator cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfotransferase-mediated chlorination of 1-hydroxymethylpyrene to a mutagen capable of penetrating indicator cells (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 6. 1-HYDROXYPYRENE synthesis - chemicalbook [chemicalbook.com]

- 7. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-Chloromethylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloromethylpyrene, a key intermediate in the synthesis of various pyrene-based compounds utilized in materials science and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, including tabulated data and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions. The aromatic protons of the pyrene (B120774) ring system typically resonate between 7.8 and 8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet further upfield, typically in the range of 4.5 to 5.5 ppm, due to the deshielding effect of the adjacent chlorine atom and the pyrene ring.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data reported in the literature, the chemical shifts for this compound are as follows[1][2][3]:

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₂Cl | 46.2 |

| Aromatic C | 123.5 - 131.8 (Multiple Peaks) |

| Quaternary C | 124.5 - 131.0 (Multiple Peaks) |

Note: The assignments of the individual aromatic and quaternary carbons require two-dimensional NMR techniques for unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3040 | C-H stretch | Aromatic |

| ~2925, 2850 | C-H stretch | Methylene (-CH₂) |

| ~1600, 1580, 1490 | C=C stretch | Aromatic Ring |

| ~1270 | C-H wag | Methylene (-CH₂) |

| ~850 | C-H out-of-plane bend | Aromatic (depends on substitution pattern) |

| ~710 | C-Cl stretch | Alkyl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands, which are typical for the extended π-conjugated system of the pyrene core.

| Wavelength (λmax, nm) | Solvent |

| ~345 | Chloroform (B151607) |

| ~328 | Chloroform |

| ~277 | Chloroform |

| ~243 | Chloroform |

These absorption bands are attributed to π-π* electronic transitions within the pyrene aromatic system.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C, or higher.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

IR Spectroscopy

Sample Preparation: For solid samples, a small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the salt plate is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as chloroform or cyclohexane. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200 to 600 nm. A cuvette containing the pure solvent is used as a reference. The instrument records the absorbance as a function of wavelength.

Logical Relationships and Workflows

The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic techniques in the characterization of this compound.

References

The Versatility of 1-Chloromethylpyrene in Early Discovery Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloromethylpyrene is a fluorescent aromatic hydrocarbon containing a reactive chloromethyl group. This unique combination of a readily excitable pyrene (B120774) core and a functional handle for covalent attachment makes it a valuable, albeit under-documented, tool in early-stage drug discovery and chemical biology. Its utility stems from the pyrene moiety's sensitivity to its microenvironment, allowing it to act as a reporter on local polarity and molecular proximity. The chloromethyl group, a reactive electrophile, enables its conjugation to a variety of nucleophilic biomolecules, including amino acids and peptides. This guide provides an in-depth look at the potential research applications of this compound, drawing on data from related pyrene derivatives and analogous chemical reactions to illuminate its capabilities as a fluorescent probe and a building block for more complex molecules.

Core Applications in Early Discovery

The primary applications of this compound in a research setting revolve around its use as a fluorescent labeling agent. Its ability to be covalently attached to biomolecules allows for the sensitive detection and characterization of these molecules and their interactions.

Key Application Areas:

-

Fluorescent Labeling of Peptides and Proteins: The chloromethyl group can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine, to form stable thioether bonds. This allows for the site-specific labeling of proteins to study their structure, function, and localization.

-

Synthesis of Bioactive Molecules: this compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The pyrene group can be incorporated into larger scaffolds to create compounds with novel biological activities. For instance, pyrene derivatives have been investigated for their anticancer properties.[1][2]

-

Probing Protein-Protein Interactions: When two proteins, each labeled with a pyrene moiety, come into close proximity, the pyrene molecules can form an excited-state dimer known as an excimer, which has a distinct, red-shifted fluorescence emission. This phenomenon can be used to monitor protein-protein interactions.

-

Cellular Imaging: The fluorescent nature of the pyrene core allows for the visualization of labeled molecules within cells, providing insights into their subcellular localization and trafficking.

-

High-Performance Liquid Chromatography (HPLC) Derivatization: this compound can be used as a derivatizing agent to improve the detection of amino acids and peptides in HPLC analysis. The pyrene tag provides a highly sensitive fluorescent signal for quantification.

Data Presentation: Physicochemical and Photophysical Properties

The utility of this compound as a fluorescent probe is dictated by its photophysical properties. The following tables summarize key data for this compound and related pyrene derivatives to provide a comparative overview.

| Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₁₇H₁₁Cl |

| Molecular Weight | 250.73 g/mol |

| Appearance | Yellow to green powder |

| Melting Point | 144-148 °C |

| Solubility | Soluble in organic solvents like THF, DMF, and Chloroform |

| Photophysical Properties of Pyrene Derivatives | |||

| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) |

| 1-Pyrenylmethyl methacrylate (B99206) in THF | 344 | 379, 397, 417 (monomer), 486 (excimer) | Not Reported |

| 4-(pyren-1-yl)pyrazole (HL1) in ACN | >10⁴ L mol⁻¹ cm⁻¹ (ε) | ~385 | 0.26 |

| Pyrene-based derivative (Py-ET) in Dichloromethane | Not Reported | Not Reported | 0.26 - 0.44 |

| Water-soluble pyrene-containing polymer (P3) in water | Not Reported | 387-429 | 0.39 |

Experimental Protocols

The following are detailed methodologies for key potential experiments using this compound, inferred from protocols for similar compounds and reactions.

Protocol 1: Fluorescent Labeling of a Cysteine-Containing Peptide

This protocol describes the reaction of this compound with the thiol group of a cysteine residue in a peptide.

Materials:

-

This compound

-

Cysteine-containing peptide (e.g., N-acetylcysteine as a model)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMF. Prepare a 1 mM stock solution of the cysteine-containing peptide in PBS, pH 7.4.

-

Labeling Reaction: In a microcentrifuge tube, combine 10 µL of the peptide stock solution with 1.5 µL of the this compound stock solution (a 1.5-fold molar excess of the labeling reagent).

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2 hours in the dark.

-

Quenching: Quench the reaction by adding 1 µL of 1 M dithiothreitol (B142953) (DTT) to react with any unreacted this compound.

-

Purification and Analysis: Acidify the reaction mixture with 0.1% TFA and analyze the products by reverse-phase HPLC. Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths appropriate for the pyrene label (e.g., excitation at 344 nm and emission at 379 nm). The labeled peptide will have a longer retention time than the unlabeled peptide.

Protocol 2: Synthesis of a Pyrene-Derived Anticancer Agent Precursor

This protocol outlines a hypothetical synthesis of a pyrene-containing amine, a common precursor in the synthesis of bioactive molecules, starting from this compound. This is based on general synthetic strategies for similar compounds.[1][2]

Materials:

-

This compound

-

Potassium phthalimide (B116566)

-

Dimethylformamide (DMF)

-

Hydrazine (B178648) hydrate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Phthalimide Substitution: Dissolve this compound and a slight excess of potassium phthalimide in DMF. Heat the mixture at 80°C for 4 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting N-(pyren-1-ylmethyl)phthalimide by silica gel column chromatography.

-

Hydrazinolysis: Dissolve the purified product in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 2 hours.

-

Final Work-up: After cooling, filter the reaction mixture to remove the phthalhydrazide (B32825) precipitate. Concentrate the filtrate under reduced pressure to obtain the crude (pyren-1-yl)methanamine. This amine can then be used in subsequent steps to build more complex molecules.

Visualizations

Signaling Pathway: Hypothetical Cellular Uptake and Localization

The following diagram illustrates a potential pathway for the cellular uptake and localization of a this compound-labeled protein. The process is likely to involve endocytosis, followed by trafficking to specific organelles.

Caption: Cellular uptake and trafficking of a pyrene-labeled protein.

Experimental Workflow: Protein Labeling and Analysis

This diagram outlines the general workflow for labeling a protein with this compound and subsequent analysis.

Caption: General workflow for protein labeling and analysis.

Logical Relationship: Reactivity with Amino Acid Side Chains

This diagram illustrates the preferential reactivity of this compound with nucleophilic amino acid side chains.

Caption: Reactivity of this compound with amino acids.

Conclusion

While direct, comprehensive literature on the early discovery applications of this compound is sparse, its potential as a versatile tool is evident from the broader landscape of pyrene chemistry. Its favorable photophysical properties, coupled with a reactive handle for bioconjugation, position it as a valuable reagent for fluorescently labeling biomolecules to study their interactions and localization. Furthermore, its role as a synthetic precursor opens avenues for the development of novel bioactive compounds. The protocols and data presented in this guide, though largely inferred from related systems, provide a solid foundation for researchers to begin exploring the utility of this compound in their own discovery efforts. As with any reactive chemical, proper handling and characterization of the resulting conjugates are paramount to obtaining reliable and meaningful data.

References

1-Chloromethylpyrene: A Technical Guide for Fluorescent Probing in Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloromethylpyrene as a fluorescent probe for biological imaging. It covers the core principles of its application, from synthesis and bioconjugation to detailed experimental protocols and data interpretation. This document is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development who are interested in utilizing fluorescent probes to investigate cellular processes.

Introduction to this compound as a Fluorescent Probe

Pyrene (B120774) is a polycyclic aromatic hydrocarbon with intrinsic fluorescence, characterized by a long fluorescence lifetime, high quantum yield, and sensitivity to its local environment. These properties make pyrene and its derivatives excellent candidates for fluorescent probes in biological systems. This compound is a reactive derivative of pyrene, featuring a chloromethyl group at the 1-position of the pyrene core. This reactive group allows for the covalent labeling of biomolecules, making it a powerful tool for tracking their localization and dynamics within living cells.

The primary application of this compound in biological imaging stems from its ability to react with nucleophilic residues in biomolecules, particularly the thiol groups of cysteine residues in proteins and glutathione (B108866). This reactivity allows it to serve as a probe for cellular thiols and to investigate the role of oxidative stress in various signaling pathways.

Synthesis and Physicochemical Properties

Table 1: Physicochemical and Photophysical Properties of Pyrene and this compound

| Property | Pyrene (Typical Values) | This compound (Estimated/Known) |

| Molecular Formula | C₁₆H₁₀ | C₁₇H₁₁Cl |

| Molecular Weight | 202.25 g/mol | 250.71 g/mol [1] |

| Excitation Maximum (λex) | ~335 nm[2] | Expected to be similar to pyrene (~340 nm) |

| Emission Maximum (λem) | Vibronic peaks at ~375, 385, 395 nm[2] | Expected to exhibit characteristic pyrene monomer fluorescence with similar vibronic structure (~375-400 nm) |

| Fluorescence Quantum Yield (ΦF) | 0.32 (in cyclohexane)[2] | Expected to be high, similar to other pyrene derivatives. |

| Fluorescence Lifetime (τF) | Long (~100-400 ns in deoxygenated solvents)[3] | Expected to have a long fluorescence lifetime, characteristic of the pyrene fluorophore. |

| Molar Extinction Coefficient (ε) | 54,000 M⁻¹cm⁻¹ at 335.2 nm[2] | Expected to be high, similar to pyrene. |

Note: The photophysical properties of this compound are expected to be similar to the parent pyrene molecule. However, upon conjugation to a biomolecule, slight shifts in the excitation and emission spectra may occur depending on the local environment.

Experimental Protocols

General Protocol for Bioconjugation of this compound to Proteins

This protocol describes a general method for labeling proteins with this compound by targeting nucleophilic residues such as cysteines and lysines. The chloromethyl group acts as an alkylating agent, forming a stable covalent bond.

Materials:

-

This compound

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction tubes

-

Stirring plate and stir bar

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or thiols if targeting other residues.

-

Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution of 1-10 mg/mL.

-

Labeling Reaction:

-

While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and any byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein. The labeled protein will elute in the void volume.

-

-

Characterization:

-

Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA assay).

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the pyrene absorption maximum (~340 nm) and at 280 nm (for the protein).

-

Workflow for the bioconjugation of this compound to a target protein.

Protocol for Live-Cell Imaging of Intracellular Thiols

This protocol provides a general procedure for using a this compound-protein conjugate to image intracellular thiols, such as glutathione, in living cells.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

This compound-labeled protein (e.g., an antibody that is internalized)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Fluorescence microscope equipped with a DAPI filter set (or similar UV excitation filter) and a CCD camera

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Labeling:

-

Replace the culture medium with fresh, pre-warmed live-cell imaging medium containing the this compound-labeled protein at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

-

Incubate the cells for 1-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cellular uptake and labeling of intracellular thiols.

-

-

Washing:

-

Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

-

-

Imaging:

-

Mount the dish or coverslip on the fluorescence microscope.

-

Excite the cells using a UV light source (e.g., ~340 nm).

-

Collect the fluorescence emission using a filter that captures the pyrene monomer emission (~370-450 nm).

-

Acquire images using the CCD camera. To minimize phototoxicity, use the lowest possible excitation intensity and exposure time.

-

Protocol for Fixed-Cell Imaging

Materials:

-

Cells cultured on coverslips

-

This compound-labeled protein

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Mounting medium

Procedure:

-

Labeling: Follow steps 1 and 2 from the live-cell imaging protocol.

-

Fixation:

-

Wash the cells once with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

If the target is intracellular and the labeled protein requires access to the cytosol, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for pyrene fluorescence.

-

Application: Probing Cellular Thiol Status and Oxidative Stress Signaling

A primary application of this compound is in the study of cellular redox state, specifically by targeting and reporting on the levels of intracellular thiols like glutathione (GSH). GSH is a major antioxidant in cells, and its depletion is a hallmark of oxidative stress.

Mechanism of Thiol Detection

The chloromethyl group of this compound is electrophilic and readily reacts with the nucleophilic thiol group of GSH and cysteine residues in proteins. This reaction forms a stable thioether bond, covalently attaching the pyrene fluorophore to the thiol-containing molecule. The fluorescence of the pyrene moiety can then be used to visualize the distribution and relative abundance of these thiols within the cell.

Investigating Oxidative Stress Signaling Pathways

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of diseases and cellular processes. Several key signaling pathways are regulated by the cellular redox state.

-

The Keap1-Nrf2-ARE Pathway: Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Keap1 contains reactive cysteine residues that act as sensors for oxidative stress. When these cysteines are modified by electrophiles or ROS, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including those involved in glutathione synthesis, leading to their upregulation. A this compound-based probe could be used to monitor changes in the cellular thiol pool that are a consequence of Nrf2 activation.

The Keap1-Nrf2 signaling pathway in response to oxidative stress.

-

NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival. Its activity is also modulated by the cellular redox state. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Various stimuli, including ROS, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Changes in the cellular thiol status, which can be monitored with a this compound-based probe, can influence NF-κB signaling.

Conclusion

This compound is a versatile fluorescent probe with significant potential for biological imaging. Its reactive chloromethyl group enables the covalent labeling of biomolecules, particularly those containing thiol groups. This property makes it a valuable tool for studying the cellular redox environment and investigating the role of oxidative stress in various signaling pathways. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in a wide range of research settings. As with any fluorescent probe, careful optimization of labeling and imaging conditions is crucial for obtaining reliable and reproducible results.

References

The Versatility of 1-Chloromethylpyrene in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloromethylpyrene, a reactive derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), has emerged as a pivotal building block in the realm of materials science. Its unique photophysical properties, characterized by high quantum yields and the formation of excimers, coupled with its versatile reactivity, make it an ideal candidate for the synthesis of a wide array of functional materials. This technical guide provides an in-depth exploration of the potential of this compound, focusing on its application in the development of fluorescent polymers, advanced nonlinear optical (NLO) materials, and functionalized graphene nanosheets. Detailed experimental protocols, comprehensive data on material properties, and visual representations of experimental workflows are presented to facilitate further research and application in this exciting field.

Introduction

Pyrene and its derivatives are renowned for their exceptional photophysical and electronic characteristics, including strong fluorescence, excimer-based luminescence, and semiconducting properties.[1] this compound, featuring a reactive chloromethyl group attached to the pyrene core, serves as a versatile precursor for covalently linking the pyrene moiety to various substrates. This reactivity has been harnessed to create materials with tailored optical, electronic, and sensing capabilities. The large π-conjugated system of the pyrene core is central to its utility, enabling strong π-π stacking interactions and imparting desirable electronic properties to the resulting materials.[2] This guide will delve into the synthesis, properties, and applications of materials derived from this compound, providing researchers with the foundational knowledge to innovate in this area.

Core Properties of this compound

This compound is a solid with a molecular weight of 250.72 g/mol and a melting point of 148-149 °C.[3] Its chemical structure, featuring the pyrene backbone and a reactive chloromethyl group, is the basis for its utility in materials synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₁Cl | [3] |

| Molecular Weight | 250.72 g/mol | [3] |

| Melting Point | 148-149 °C | [3] |

| Appearance | Solid |

Applications in Materials Science

The unique properties of this compound have led to its use in several key areas of materials science, which are explored in detail below.

Fluorescent Polymers

The strong fluorescence of the pyrene moiety makes this compound an excellent monomer for the synthesis of fluorescent polymers. These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The fluorescence properties can be tuned by controlling the polymer architecture and the incorporation of other functional groups.

A key feature of pyrene-containing polymers is the ability to form excimers, which are excited-state dimers that exhibit a characteristic red-shifted and broad emission compared to the monomer. The ratio of excimer to monomer emission is highly sensitive to the local environment, including polymer conformation, temperature, and the presence of analytes, making these materials excellent sensory platforms.

Experimental Protocol: Synthesis of a Pyrene-Functionalized Polyacetylene

This protocol describes a post-polymerization modification strategy to synthesize a pyrene-functionalized polyacetylene.[2]

-

Step 1: Synthesis of the Precursor Polymer. A precursor polymer containing activated ester groups is first synthesized via polymerization of an appropriate acetylene (B1199291) monomer.

-

Step 2: Functionalization with 1-Aminomethylpyrene. 1-Aminomethylpyrene, which can be synthesized from this compound via reaction with an appropriate amine source, is then reacted with the precursor polymer. The primary amine of 1-aminomethylpyrene displaces the activated ester groups on the polymer backbone, forming a stable amide linkage and yielding the pyrene-functionalized polyacetylene.

-

Step 3: Purification. The resulting polymer is purified by precipitation in a non-solvent to remove unreacted 1-aminomethylpyrene and other impurities.

-

Step 4: Characterization. The structure and properties of the final polymer are confirmed using techniques such as ¹H NMR, FTIR, and fluorescence spectroscopy.

Logical Relationship: Monomer vs. Excimer Emission

Caption: Relationship between pyrene monomer and excimer states.

Nonlinear Optical (NLO) Materials

Materials with strong nonlinear optical (NLO) properties are crucial for applications in optical communications, optical switching, and laser protection.[1] The extended π-conjugated system of pyrene gives rise to significant third-order NLO responses. By incorporating this compound into polymers or other matrices, it is possible to fabricate materials with enhanced NLO properties.

The NLO response of these materials can be further tuned by creating donor-acceptor structures, where the pyrene moiety acts as the π-bridge connecting electron-donating and electron-accepting groups. This intramolecular charge transfer can lead to a significant enhancement of the third-order NLO susceptibility (χ⁽³⁾).

Experimental Protocol: Preparation of a Polyurethane/Pyrene Derivative Composite

This protocol outlines the preparation of a polyurethane composite material containing a pyrene derivative for NLO applications.

-

Step 1: Synthesis of the Pyrene Derivative. A pyrene derivative with a suitable functional group (e.g., a hydroxyl group) is synthesized from this compound.

-

Step 2: Preparation of the Polyurethane Prepolymer. A polyurethane prepolymer is prepared by reacting a diisocyanate with a polyol.

-

Step 3: Doping the Prepolymer. The synthesized pyrene derivative is dispersed into the polyurethane prepolymer.

-

Step 4: Curing. The mixture is cured to form the final polyurethane/pyrene composite material.

-

Step 5: Characterization. The NLO properties of the composite are characterized using techniques such as the Z-scan method.

Experimental Workflow: Z-scan Measurement for NLO Properties

Caption: Workflow for Z-scan measurement of NLO properties.

Functionalization of Graphene

Graphene, a two-dimensional sheet of sp²-hybridized carbon atoms, possesses extraordinary electronic and mechanical properties. However, its pristine form is chemically inert and lacks solubility, which can limit its processability and integration into devices. Non-covalent functionalization of graphene with pyrene derivatives, via π-π stacking interactions, is a powerful strategy to overcome these limitations without disrupting the graphene lattice.[4]

This compound can be used to synthesize a variety of pyrene-based molecules that can then be used to functionalize graphene. This approach allows for the introduction of a wide range of functional groups onto the graphene surface, enabling applications in sensors, composites, and energy storage devices.

Experimental Protocol: Non-covalent Functionalization of Graphene

This protocol describes a general method for the non-covalent functionalization of graphene with a pyrene-based molecule.[4]

-

Step 1: Synthesis of the Pyrene-based Functional Molecule. A molecule containing a pyrene moiety and a desired functional group is synthesized using this compound as a starting material.

-

Step 2: Dispersion of Graphene. A stable dispersion of graphene or graphene oxide is prepared in a suitable solvent, often with the aid of sonication.

-

Step 3: Functionalization. The synthesized pyrene-based molecule is added to the graphene dispersion. The mixture is typically stirred or sonicated to promote the π-π stacking interaction between the pyrene moiety and the graphene surface.

-

Step 4: Purification. The functionalized graphene is purified by centrifugation and washing to remove any unbound pyrene molecules.

-

Step 5: Characterization. The successful functionalization is confirmed using techniques such as UV-vis spectroscopy, Raman spectroscopy, and transmission electron microscopy (TEM).

Quantitative Data Summary

The following tables summarize key quantitative data for materials derived from this compound, providing a basis for comparison and material selection.

Table 1: Photophysical Properties of Pyrene-Functionalized Polymers

| Polymer System | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Pyrene-functionalized Polyacetylene (P1) | ~345 | 515 (excimer) | - | [2] |

| Pyrene-functionalized Polyacetylene (P2) | ~345 | 380, 400 (monomer), 480 (excimer) | - | [2] |

| Pyrene-based derivative (Py-ET) | 346-430 | 450-570 | 0.26 - 0.44 | [5] |

| Pyrene-based derivative (Py-CZ) | 346-430 | 450-570 | 0.26 - 0.44 | [5] |

Table 2: Nonlinear Optical Properties of Pyrene-Containing Materials

| Material | NLO Coefficient | Value | Measurement Technique | Reference |

| Pyrene Derivative (PY-C16) | β (NLO absorption) | - | Z-scan | [1] |

| n₂ (NLO refractive index) | - | Z-scan | [1] | |

| χ⁽³⁾ (Third-order polarizability) | - | Z-scan | [1] | |

| Pyrene Derivative (PY-C16-TCNE) | χ⁽³⁾ | Enhanced | Z-scan | [1] |

| Pyrene Derivative (PY-C16-TCNQ) | χ⁽³⁾ | Enhanced | Z-scan | [1] |

Conclusion

This compound stands as a highly valuable and versatile building block in materials science. Its inherent photophysical properties, combined with its reactivity, enable the creation of a diverse range of advanced materials. The ability to readily incorporate the pyrene moiety into polymers, composites, and onto the surface of nanomaterials opens up exciting possibilities for the development of next-generation optical and electronic devices. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, fostering further innovation and application of this compound in the ever-evolving field of materials science.

References

Methodological & Application

Application Notes and Protocols for Derivatization of Primary Amines with 1-Chloromethylpyrene for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary amines are a crucial functional group present in a vast array of biologically significant molecules, including amino acids, neurotransmitters, and pharmaceutical compounds. The quantitative analysis of these amines is paramount in various fields, from biomedical research to drug development and quality control. However, many primary amines lack a strong chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging, especially at low concentrations.

To overcome this limitation, pre-column derivatization is a widely employed strategy. This technique involves a chemical reaction that converts the analyte of interest into a derivative with enhanced detection properties. 1-Chloromethylpyrene is a fluorescent labeling reagent that reacts with primary amines to form highly fluorescent derivatives. The pyrene (B120774) moiety exhibits a strong native fluorescence, allowing for sensitive detection with a fluorescence detector (FLD). This application note provides a detailed protocol for the derivatization of primary amines with this compound and their subsequent analysis by reverse-phase HPLC.

Principle of the Method

The derivatization reaction involves the nucleophilic substitution of the chlorine atom in this compound by the primary amine. This reaction typically proceeds under mild alkaline conditions to ensure the amine is in its more nucleophilic, unprotonated form. The resulting 1-aminomethylpyrene derivative is highly fluorescent and can be readily separated from the unreacted reagent and other sample components by reverse-phase HPLC. Detection is achieved using a fluorescence detector set to the appropriate excitation and emission wavelengths for the pyrene fluorophore.

Materials and Reagents

-

This compound

-

Primary amine standards (e.g., methylamine, ethylamine, butylamine)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Hydrochloric acid (HCl) for pH adjustment

-

Borate buffer (0.1 M, pH 9.5)

-

Sample vials, caps, and septa

-

Micropipettes and tips

-

Vortex mixer

-

Heating block or water bath

Experimental Protocols

Preparation of Reagents

-

Derivatizing Reagent Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

-

Primary Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each primary amine standard and dissolve in 10 mL of a suitable solvent (e.g., water or methanol).

-

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent.

-

Potassium Carbonate Solution (0.1 M): Dissolve 1.38 g of K₂CO₃ in 100 mL of HPLC grade water.

Derivatization Procedure

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the primary amine standard solution or sample.

-

Add 100 µL of 0.1 M potassium carbonate solution to the tube to create alkaline conditions.

-

Add 200 µL of the this compound derivatizing reagent solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the mixture to room temperature.

-

If necessary, neutralize the reaction mixture by adding a small amount of dilute HCl.

-

Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC-FLD Conditions

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase A: HPLC grade water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0 | 50 |

| 15 | 100 |

| 20 | 100 |

| 21 | 50 |

| 25 | 50 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths:

-

Excitation: 340 nm

-

Emission: 380 nm

-

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC analysis of two representative primary amines after derivatization with this compound. Actual values will need to be determined experimentally through method validation.

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Methylamine | 8.5 | 0.1 - 10 | > 0.999 | 10 | 30 |

| Ethylamine | 9.2 | 0.1 - 10 | > 0.999 | 12 | 35 |

Mandatory Visualizations

Caption: Experimental workflow for the derivatization and HPLC analysis of primary amines.

Application Notes and Protocols for Labeling Cysteine Residues with 1-Chloromethylpyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling of cysteine residues in proteins is a powerful technique for elucidating protein structure, function, and dynamics. The unique reactivity of the cysteine thiol group allows for its specific modification with a variety of probes. 1-Chloromethylpyrene is a fluorescent reagent that covalently attaches to cysteine residues, enabling the introduction of the environmentally sensitive pyrene (B120774) fluorophore. This allows for the investigation of protein conformation, protein-protein interactions, and protein-lipid interactions through changes in the fluorescence properties of the pyrene label.[1][2][3]

The pyrene moiety is particularly useful due to its long fluorescence lifetime and the sensitivity of its emission spectrum to the polarity of the local microenvironment.[1][2][3] Furthermore, when two pyrene molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," which results in a characteristic broad, red-shifted emission. This phenomenon can be exploited to measure intramolecular distances and detect protein oligomerization or conformational changes that bring two labeled cysteine residues into proximity.[1][2][4]

These application notes provide a detailed protocol for the site-specific labeling of cysteine residues with this compound, based on established methods for similar thiol-reactive probes.

Data Presentation: Quantitative Parameters for Cysteine Labeling

| Parameter | Typical Range | Factors Influencing the Parameter | Reference |

| Molar Excess of Probe | 10- to 50-fold | Protein concentration, number of cysteine residues, reactivity of the target cysteine. | [5] |

| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Reactivity of the probe and cysteine, temperature, pH. | [5] |

| Labeling Efficiency | 50 - 90% | Accessibility and pKa of the cysteine, probe concentration, reaction time, removal of reducing agents. | [3] |

| Specificity for Cysteine | High at pH 7.0-7.5 | At higher pH (>8.0), reactivity with other nucleophilic residues like lysine (B10760008) can occur. | [6] |

| Excitation Wavelength (Pyrene) | ~340 nm | Dependent on the local environment. | [1] |

| Emission Wavelength (Pyrene Monomer) | ~375-400 nm | Shifts depending on the polarity of the microenvironment. | [1][2] |

| Emission Wavelength (Pyrene Excimer) | ~470 nm | Indicates proximity of two pyrene molecules. | [1][2][4] |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Protein Solution:

-

Prepare a solution of the protein of interest in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or HEPES buffer, at a pH of 7.0-7.5.

-

The protein concentration should typically be in the range of 1-10 mg/mL.

-

Crucially, the buffer must not contain any thiol-containing reagents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol during the labeling step. If the protein solution contains these reagents, they must be removed by dialysis or buffer exchange prior to labeling.[3]

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

This solution should be prepared fresh and protected from light to prevent degradation.

-

-

Reducing Agent Stock Solution (Optional):

-

If the target cysteine residue(s) are in a disulfide bond, a reduction step is necessary prior to labeling.

-

Prepare a 100 mM stock solution of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in water. TCEP is recommended as it does not need to be removed before labeling with haloalkane reagents.

-

-

Quenching Solution:

-

Prepare a 1 M solution of a thiol-containing reagent such as β-mercaptoethanol or DTT to quench the labeling reaction.

-

Protocol 2: Reduction of Protein Disulfide Bonds (Optional)

-

To the protein solution, add the TCEP stock solution to a final concentration of 1-5 mM.

-

Incubate the mixture for 1 hour at room temperature with gentle stirring.

Protocol 3: Labeling of Cysteine Residues with this compound

-

Add a 10- to 50-fold molar excess of the 10 mM this compound stock solution to the (reduced) protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The reaction should be protected from light.

-

Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM. Incubate for at least 30 minutes at room temperature.

Protocol 4: Purification of the Labeled Protein

-

Separate the labeled protein from unreacted this compound and the quenching reagent using size-exclusion chromatography (e.g., a Sephadex G-25 column).

-

Equilibrate the column with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and approximately 340 nm (for the pyrene label). The labeled protein will typically elute in the first peak that absorbs at both wavelengths.

-

Pool the fractions containing the labeled protein.

-

Determine the concentration of the labeled protein and the degree of labeling using UV-Vis spectrophotometry. The molar extinction coefficient for pyrene at ~343 nm is approximately 40,000 M⁻¹cm⁻¹.

Mandatory Visualizations

Caption: Experimental workflow for labeling cysteine residues with this compound.

Caption: Probing protein-protein interactions using pyrene excimer fluorescence.

Disclaimer: While the provided protocols are based on established methods for similar thiol-reactive fluorescent probes, they may require optimization for your specific protein and experimental conditions. It is recommended to perform a pilot experiment to determine the optimal molar excess of this compound and reaction time to achieve the desired degree of labeling. No specific signaling pathways studied with this compound were identified in the literature search; the second diagram illustrates a general application of pyrene labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Intramolecular pyrene excimer fluorescence: a probe of proximity and protein conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis and Utility of Pyrene-Labeled Peptides using 1-Chloromethylpyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene (B120774) is a versatile fluorescent probe widely utilized in biochemical and biophysical studies due to its unique photophysical properties. Its fluorescence emission is highly sensitive to the local environment, making it an excellent tool for investigating protein conformation, folding, and interactions with other molecules such as lipids and proteins.[1][2] Furthermore, the ability of pyrene to form excited-state dimers (excimers) upon close proximity of two pyrene moieties provides a spectroscopic ruler for monitoring intra- and intermolecular distances.[1] This document provides detailed application notes and protocols for the synthesis of pyrene-labeled peptides using 1-chloromethylpyrene, their purification, characterization, and application in studying peptide-membrane interactions.

Data Presentation

Table 1: Spectroscopic Properties of Pyrene and a Representative Pyrene-Labeled Peptide

| Parameter | Pyrene (in cyclohexane) | Representative Pyrene-Labeled Peptide (in aqueous buffer) | Reference |

| Absorption Maxima (λabs, nm) | 335 | ~345 | [3][4] |

| Molar Extinction Coefficient (ε, M-1cm-1) at λabs | ~54,000 | ~40,000 - 50,000 | [1] |

| Monomer Emission Maxima (λem, nm) | ~375, 385, 395 | ~378, 398 | [1][3] |

| Excimer Emission Maximum (λem, nm) | ~470 | ~480 | [1] |

| Fluorescence Quantum Yield (Φf) | 0.32 | 0.3 - 0.4 | [3][4] |

| Fluorescence Lifetime (τ, ns) | ~100 | 80 - 120 | [1] |

Experimental Protocols

I. Synthesis of N-terminally Pyrene-Labeled Peptide

This protocol describes a representative method for labeling the N-terminal α-amino group of a peptide with this compound. The reaction is a nucleophilic substitution where the primary amine of the peptide attacks the benzylic chloride of this compound. Basic conditions are required to deprotonate the N-terminal amine, enhancing its nucleophilicity.

Materials:

-

Peptide with a free N-terminus

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Nitrogen gas supply

-

Reaction vial

Procedure:

-

Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF in a reaction vial. The concentration will depend on the solubility of the peptide. A starting concentration of 1-5 mg/mL is recommended.

-

Inert Atmosphere: Purge the reaction vial with dry nitrogen gas to create an inert atmosphere and prevent side reactions.

-

Addition of Base: Add 3-5 molar equivalents of DIPEA to the peptide solution. The base deprotonates the N-terminal amino group, activating it for the reaction.

-

Addition of this compound: In a separate vial, dissolve 1.5-2 molar equivalents of this compound in a small amount of anhydrous DMF. Add this solution dropwise to the peptide solution while stirring.

-

Reaction Incubation: Seal the reaction vial and incubate at room temperature (20-25°C) for 12-24 hours with continuous stirring. The reaction progress can be monitored by analytical HPLC.

-

Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing reagent, such as Tris buffer, to consume any excess this compound.

-

Solvent Removal: After the reaction is complete, remove the DMF under vacuum.

II. Purification of Pyrene-Labeled Peptide by RP-HPLC

The crude pyrene-labeled peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the labeled peptide from unreacted starting materials and byproducts.

Materials:

-

Crude pyrene-labeled peptide

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the dried crude reaction mixture in a small volume of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B). Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Separation:

-

Equilibrate the C18 column with the initial mobile phase.

-

Inject the sample onto the column.

-

Elute the peptides using a linear gradient of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

-

Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and ~345 nm for the pyrene label.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 220 nm and 345 nm.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity.

-

Lyophilization: Freeze-dry the pooled fractions to obtain the purified pyrene-labeled peptide as a powder.

III. Characterization of Pyrene-Labeled Peptide

A. Mass Spectrometry: Confirm the identity of the pyrene-labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the mass of the original peptide plus the mass of the pyrenemethyl group (C17H11, molecular weight ≈ 215.27 g/mol ) minus the mass of a proton.

B. Fluorescence Spectroscopy: Characterize the photophysical properties of the purified peptide.

-

Sample Preparation: Prepare a stock solution of the pyrene-labeled peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Determine the concentration using the absorbance of the pyrene moiety at ~345 nm and its molar extinction coefficient.

-

Fluorescence Emission Spectra:

-

Excite the sample at ~345 nm.

-

Record the emission spectrum from 360 nm to 600 nm.

-